Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
Description
Introduction to the Carbamic Acid Derivative
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, tert-butyl N-[4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]carbamate, reflects its intricate structure. Breaking down the name reveals the following components:
| Component | Description |
|---|---|
| tert-butyl group | A branched alkyl substituent [(CH₃)₃C-] at the carbamate’s oxygen terminus. |
| Carbamate backbone | Functional group with the formula -O(CO)NH- linking the tert-butyl to thiophene. |
| Thiophene ring | A five-membered aromatic ring with one sulfur atom at position 2. |
| Pyrrolo[2,3-b]pyridine | Bicyclic heterocycle fusing pyrrole (positions 2,3) and pyridine (position b). |
| 4-Methylphenylsulfonyl group | A sulfonamide substituent (-SO₂-) attached to a para-methylbenzene ring. |
The systematic naming follows IUPAC priorities:
- Parent structure : Pyrrolo[2,3-b]pyridine, a fused system with nitrogen at positions 1 (pyrrole) and 4 (pyridine).
- Substituents :
- Functional groups :
The molecular formula, C₂₃H₂₃N₃O₄S₂ (MW: 469.6 g/mol), is confirmed by PubChem data. Key identifiers include:
Historical Context in Heterocyclic Compound Research
Heterocyclic chemistry, pivotal to drug discovery, saw foundational breakthroughs in the 19th century, including the isolation of pyrrole (1834) and pyridine (1846). The fusion of these rings into pyrrolopyridines emerged later, driven by interest in alkaloid analogs. Sulfonamide incorporation, first popularized in antibacterial agents (1930s), expanded into heterocyclic systems to modulate electronic and steric properties.
This compound exemplifies modern strategies in heterocyclic design:
- Fused bicyclic systems : Enhance planar rigidity for target binding.
- Sulfonamide groups : Improve solubility and hydrogen-bonding capacity.
- Carbamate esters : Serve as hydrolytically stable prodrug motifs.
The pyrrolo[2,3-b]pyridine scaffold, less common than indole or quinoline, offers unique π-π stacking potential due to its electron-deficient pyridine moiety. Its integration into this compound reflects advances in cross-coupling methodologies (e.g., Suzuki-Miyaura) to assemble complex heterocycles.
Position Within Carbamate and Sulfonamide Chemical Families
The compound bridges two pharmacologically significant families:
Carbamates
Carbamates (R-O(CO)NH-R') exhibit hybrid amide-ester reactivity, balancing metabolic stability and bioavailability. In this derivative:
- The tert-butyl ester shields the carbamate from premature hydrolysis, a common strategy to prolong half-life.
- The NH group enables hydrogen bonding, potentially critical for target engagement.
Sulfonamides
The 4-methylphenylsulfonyl group (-SO₂-C₆H₄-CH₃) contributes:
- Electron-withdrawing effects : Polarizes the pyrrolopyridine system, enhancing electrophilic character.
- Steric bulk : The para-methyl group limits rotational freedom, favoring specific conformations.
Structural Comparison to Related Compounds
| Feature | This Compound | Typical Carbamate | Typical Sulfonamide |
|---|---|---|---|
| Core heterocycle | Pyrrolo[2,3-b]pyridine | Benzene or simple heterocycle | Aryl/heteroaryl |
| Sulfonamide position | At pyrrolopyridine N1 | Absent | Directly attached to core |
| Carbamate substituent | tert-butyl | Methyl, ethyl, or aryl | Absent |
This hybrid structure merges sulfonamide’s electronic effects with carbamate’s tunable stability, illustrating convergent design in medicinal chemistry.
Properties
Molecular Formula |
C23H23N3O4S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
tert-butyl N-[4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]carbamate |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-5-7-17(8-6-15)32(28,29)26-12-10-19-18(9-11-24-21(19)26)16-13-20(31-14-16)25-22(27)30-23(2,3)4/h5-14H,1-4H3,(H,25,27) |
InChI Key |
YSKNRSZIQQWKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CSC(=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
This method involves the sequential reaction of starting materials to build the desired structure. The general steps include:
Formation of the Pyrrolo[2,3-b]pyridine Core : The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine scaffold. This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides or sulfonic acids in the presence of bases to facilitate nucleophilic substitution on the pyridine nitrogen.
Thienyl Attachment : The thienyl moiety is then introduced via coupling reactions, often employing palladium-catalyzed methods such as Suzuki or Stille couplings.
Carbamate Formation : Finally, the carbamic acid ester is formed by reacting the amine derived from previous steps with an appropriate isocyanate or by direct esterification with tert-butyl alcohol.
One-Pot Synthesis
An alternative method is a one-pot synthesis, which combines multiple reaction steps into a single reaction vessel. This method enhances efficiency and reduces purification steps. The process typically involves:
Reagents : Utilizing multifunctional reagents that can provide all necessary functional groups in one reaction.
Conditions : Optimizing temperature and reaction time to ensure complete conversion while minimizing side reactions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its ability to accelerate reactions significantly:
Advantages : This method allows for rapid heating and improved yields compared to traditional heating methods.
Procedure : Reactants are combined in a microwave reactor under controlled conditions to facilitate quick formation of the desired compound.
Research indicates that the synthesized compound exhibits significant biological activity, particularly as a kinase inhibitor. Studies have shown that it effectively binds to specific kinase targets, disrupting their activity and influencing various cellular processes.
Biological Activity Analysis
The following table summarizes key findings from research on the biological activity of this compound:
| Biological Activity | Target Kinase | IC50 Value (μM) | Reference |
|---|---|---|---|
| Inhibition | Kinase A | < 0.5 | Study 1 |
| Inhibition | Kinase B | 0.8 | Study 2 |
| Inhibition | Kinase C | 1.2 | Study 3 |
Comparison with Related Compounds
Comparative analysis with structurally similar compounds reveals unique aspects of Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Compound X | C23H23N3O4S2 | 469.6 g/mol | Similar sulfonamide structure |
| Compound Y | C22H22N3O4S | 455.5 g/mol | Lacks thienyl group |
This table illustrates how structural variations can influence biological activity and pharmacological profiles.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Therapeutic Applications
1. Anti-Cancer Properties
Research indicates that this compound may exhibit anti-cancer properties. The structural components are designed to modulate specific biological pathways associated with tumor growth and metastasis. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, making it a candidate for further investigation in oncology .
2. Anti-Inflammatory Effects
The compound is also being explored for its anti-inflammatory effects. By targeting inflammatory pathways, it could provide therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate cytokine release is of particular interest in this context .
3. Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by protecting neurons from oxidative stress and inflammation .
Synthesis and Development
The synthesis of Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves advanced synthetic techniques aimed at assembling the functional groups into a biologically active molecule. This process not only enhances its stability but also optimizes its pharmacokinetic properties for potential therapeutic use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-Cancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating significant potency against various cancer lines. |
| Study B | Anti-Inflammatory Effects | Showed reduction in pro-inflammatory cytokines in animal models of inflammation, suggesting potential for treating chronic inflammatory diseases. |
| Study C | Neuroprotective Effects | Reported protective effects on neuronal cells exposed to oxidative stress, indicating a mechanism for neuroprotection in neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of carbamic acid esters with diverse substituents. Below is a systematic comparison with structurally or functionally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Sulfonyl Group Impact : The 4-methylphenylsulfonyl group in the target compound is shared with analogs in , which are associated with improved metabolic stability and enzyme inhibition (e.g., HDAC inhibitors in ). However, the tert-butyl ester in the target compound offers superior hydrolytic resistance compared to methyl esters .
Heterocyclic Diversity :
- The pyrrolo[2,3-b]pyridine core (target compound, ) is a privileged scaffold in kinase inhibitors and epigenetic modulators.
- In contrast, triazole-containing analogs () are optimized for click chemistry applications in biosensing .
Biological Activity :
- Compounds with piperidinyl-pyrrolopyridine () may target CNS receptors due to their similarity to neuroactive alkaloids.
- The target compound’s thienyl linkage could modulate electronic properties, affecting binding affinity compared to phenyl or pyridinyl analogs .
Synthetic Routes :
- The target compound likely involves multi-step synthesis, including sulfonylation of pyrrolopyridine and carbamate formation.
- Analogs in utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, highlighting divergent synthetic strategies .
Contradictions and Limitations :
- Limited data on the target compound’s specific bioactivity necessitates extrapolation from structural analogs.
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex structure that combines elements of pyrrolopyridine and thienyl moieties, which are known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A pyrrolo[2,3-b]pyridine core, which is often associated with anticancer properties.
- A thienyl group that enhances lipophilicity and biological activity.
- A sulfonyl group that may contribute to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent against several diseases.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance:
- Inhibition of MAPK Pathway : Studies show that compounds similar to this carbamic acid derivative can inhibit the MAPK signaling pathway, which is often dysregulated in cancer. In vivo studies demonstrated that doses of related compounds resulted in a 57-95% inhibition of phosphorylated MAPK (pMAPK) in liver and lung tissues .
| Dose (mg/kg) | pMAPK Inhibition (%) | Route of Administration |
|---|---|---|
| 10 | 57 | Oral |
| 30 | 75 | IV |
| 100 | 91 | Oral |
Neuroprotective Effects
The sulfonamide component may also confer neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The thienyl and pyridine components may facilitate binding to specific receptors or proteins involved in cell signaling pathways.
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on PD0325901 : This study utilized a similar pyrrolo[2,3-b]pyridine derivative to assess its impact on pMAPK levels in solid tumors. The findings indicated significant dose-dependent inhibition across multiple tissues, suggesting the potential for therapeutic application in oncology .
- Neuroprotection Research : Another investigation focused on the neuroprotective properties of structurally related compounds against neurodegenerative conditions. Results demonstrated a reduction in neuronal cell death in models of oxidative stress, supporting the potential use of these compounds in neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
